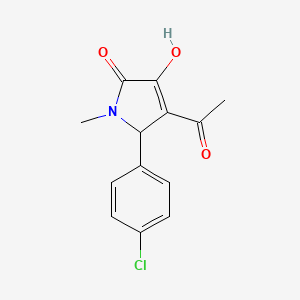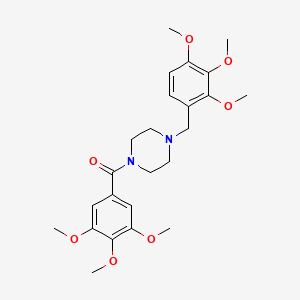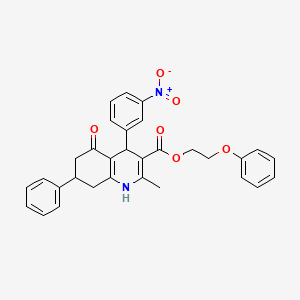
3,5-dichloro-N-(2-chloro-4-iodophenyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-N-(2-chloro-4-iodophenyl)-4-methoxybenzamide is a chemical compound that belongs to the class of benzamides. It is commonly used in scientific research due to its various applications in the field of biomedical research. This compound has been synthesized using various methods and has been found to exhibit biochemical and physiological effects that make it useful for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3,5-dichloro-N-(2-chloro-4-iodophenyl)-4-methoxybenzamide involves the inhibition of enzymes such as poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP is involved in DNA repair and its inhibition leads to the accumulation of DNA damage, which is toxic to cancer cells. Tankyrase is involved in the regulation of telomere length and its inhibition leads to the activation of the DNA damage response pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include the inhibition of cancer cell growth and proliferation, induction of DNA damage, and activation of the DNA damage response pathway. This compound has also been found to exhibit neuroprotective effects in the study of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,5-dichloro-N-(2-chloro-4-iodophenyl)-4-methoxybenzamide in laboratory experiments include its ability to inhibit the activity of enzymes that are involved in cancer cell growth and proliferation. This compound has also been found to exhibit neuroprotective effects, which make it useful in the study of neurodegenerative diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
For the study of 3,5-dichloro-N-(2-chloro-4-iodophenyl)-4-methoxybenzamide include the investigation of its potential use in combination with other drugs for the treatment of cancer. This compound has also shown promise in the study of neurodegenerative diseases, and further research is needed to determine its potential therapeutic applications in this field. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could lead to its wider use in scientific research.
Métodos De Síntesis
The synthesis of 3,5-dichloro-N-(2-chloro-4-iodophenyl)-4-methoxybenzamide can be achieved through various methods. One of the most common methods involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form 4-methoxy-3-chlorobenzoyl chloride. This intermediate is then reacted with 2-chloro-4-iodoaniline in the presence of a base such as potassium carbonate to give the final product.
Aplicaciones Científicas De Investigación
3,5-dichloro-N-(2-chloro-4-iodophenyl)-4-methoxybenzamide has various applications in scientific research. It has been widely used in the study of cancer biology due to its ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been used in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3,5-dichloro-N-(2-chloro-4-iodophenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3INO2/c1-21-13-10(16)4-7(5-11(13)17)14(20)19-12-3-2-8(18)6-9(12)15/h2-6H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPASXJLXSVPBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=C(C=C(C=C2)I)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid](/img/structure/B5161511.png)

![5-(2-methyl-5-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5161538.png)

![3-(6-methyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium-7-yl)-1-propanesulfonate](/img/structure/B5161553.png)
![methyl 2-[(4-methoxyphenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B5161558.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-N-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B5161564.png)
![2-phenoxy-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5161581.png)
![9-methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B5161586.png)
![N-({[3,5-bis(trifluoromethyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5161596.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]cyclobutanecarboxamide](/img/structure/B5161597.png)
![8-methoxy-1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B5161600.png)
